methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
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Overview
Description
Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate is a complex organic compound that features a tetrahydrothiophene ring substituted with a chloro group and a methoxycarbonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the tetrahydrothiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the chloro group: This step often involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxycarbonylamino group: This can be done through a nucleophilic substitution reaction using methoxycarbonylamine.
Formation of the pentanoate ester: This final step involves esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in a polar solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloro and methoxycarbonylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-{(2R,3S,4R)-3-chloro-4-aminotetrahydrothiophen-2-yl}pentanoate
- Methyl 5-{(2R,3S,4R)-3-bromo-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
- Methyl 5-{(2R,3S,4R)-3-chloro-4-[(ethoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
Uniqueness
Methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate is unique due to the specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs. The presence of the methoxycarbonylamino group, in particular, can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C12H20ClNO4S |
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Molecular Weight |
309.81 g/mol |
IUPAC Name |
methyl 5-[(2R,3S,4R)-3-chloro-4-(methoxycarbonylamino)thiolan-2-yl]pentanoate |
InChI |
InChI=1S/C12H20ClNO4S/c1-17-10(15)6-4-3-5-9-11(13)8(7-19-9)14-12(16)18-2/h8-9,11H,3-7H2,1-2H3,(H,14,16)/t8-,9-,11+/m1/s1 |
InChI Key |
RVBCICRKXVNKTK-KKZNHRDASA-N |
Isomeric SMILES |
COC(=O)CCCC[C@@H]1[C@H]([C@@H](CS1)NC(=O)OC)Cl |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)OC)Cl |
Origin of Product |
United States |
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